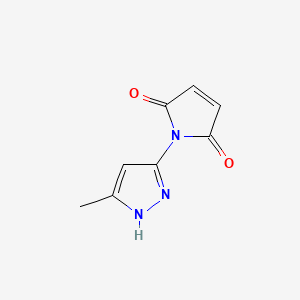

1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione

Description

Properties

CAS No. |

193463-89-7 |

|---|---|

Molecular Formula |

C8H7N3O2 |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

1-(5-methyl-1H-pyrazol-3-yl)pyrrole-2,5-dione |

InChI |

InChI=1S/C8H7N3O2/c1-5-4-6(10-9-5)11-7(12)2-3-8(11)13/h2-4H,1H3,(H,9,10) |

InChI Key |

ICEULJHVLFDJCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1)N2C(=O)C=CC2=O |

Origin of Product |

United States |

Preparation Methods

Reaction of Maleic Anhydride with Amines or Amidrazones

Amidrazone Route: Amidrazones substituted at the N3 position react with cyclic anhydrides such as 2,3-dimethylmaleic anhydride to form 1H-pyrrole-2,5-dione derivatives. This reaction can be conducted at room temperature over several days or under reflux conditions for shorter times (e.g., 5 hours) in solvents like toluene or chloroform. The products are isolated by filtration and purified by crystallization.

Amine Route: Maleimides can be synthesized by reacting maleic anhydride with primary amines or heterocyclic amines (such as pyrazolyl amines). The reaction typically proceeds via nucleophilic attack of the amine on the anhydride, followed by ring closure and dehydration to yield the maleimide ring.

One-Step Cyclization Using Ammonium Acetate

An alternative method involves the reaction of maleic anhydride with ammonium acetate in boiling acidic conditions, which can generate N-substituted maleimides in a one-step process. This method is less common for complex N-substituents but can be adapted for simpler amines.

Specific Preparation of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione

While direct literature on this exact compound is limited, the preparation can be inferred from analogous procedures involving N-substitution of maleimides with pyrazole derivatives or amidrazones bearing pyrazolyl groups.

Synthesis via Amidrazone and Maleic Anhydride Derivatives

Amidrazones substituted with 5-methyl-1H-pyrazol-3-yl groups can be prepared by known methods and then reacted with maleic anhydride or its derivatives (e.g., 2,3-dimethylmaleic anhydride) in solvents such as toluene or chloroform.

The reaction conditions include stirring at room temperature for extended periods (2–21 days) or heating at reflux for several hours (e.g., 5 hours). The resulting 1H-pyrrole-2,5-dione derivatives are isolated by filtration and purified by crystallization.

NMR and IR spectroscopy confirm the formation of the pyrrole-2,5-dione ring and the presence of the pyrazolyl substituent.

Copper-Catalyzed N-Substitution of Maleimide

Another approach involves the copper-catalyzed substitution of N-methylmaleimide with pyrazolyl amines. For example, 3-bromo-1-methyl-pyrrole-2,5-dione can be reacted with the appropriate amine in the presence of copper(I) iodide catalyst and triethylamine in acetonitrile at 30–35 °C overnight to yield N-substituted maleimides.

This method provides good yields and allows for the introduction of various N-substituents, including heterocyclic groups like pyrazolyl.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Toluene, chloroform, diethyl ether, acetonitrile | Choice affects reaction rate and yield |

| Temperature | Room temperature to reflux (~25–110 °C) | Longer times at room temp or shorter reflux |

| Reaction Time | 2–21 days (room temp), 5 hours (reflux) | Depends on substrate and solvent |

| Catalyst | CuI (5%) for copper-catalyzed reactions | Enhances N-substitution efficiency |

| Workup | Filtration, crystallization from ethanol or ethyl acetate | Purification step |

Characterization and Confirmation

NMR Spectroscopy: 1H and 13C NMR spectra show characteristic signals for the pyrrole-2,5-dione ring and the methyl group on the pyrazole ring. Two-dimensional NMR (HMQC, HMBC) assists in confirming the substitution pattern.

IR Spectroscopy: Carbonyl stretching bands appear typically around 1700–1770 cm⁻¹, confirming the maleimide ring formation.

Elemental Analysis: Confirms the molecular formula consistent with the N-substituted pyrrole-2,5-dione.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield Range | Key Features |

|---|---|---|---|---|

| Amidrazone + Maleic Anhydride | N3-substituted amidrazones + maleic anhydride | Room temp (2–21 days) or reflux (5 h) | Moderate to high | Selective formation of pyrrole-2,5-dione ring |

| Copper-Catalyzed N-Substitution | 3-Bromo-1-methyl-pyrrole-2,5-dione + amine + CuI | Acetonitrile, 30–35 °C, overnight | Good | Efficient N-substitution with heterocycles |

| One-step ammonium acetate method | Maleic anhydride + ammonium acetate | Boiling acid | Variable | Simpler N-substituents, less common for pyrazolyl |

Research Findings and Notes

The reaction of amidrazones with cyclic anhydrides is highly selective for pyrrole-2,5-dione formation, independent of solvent or temperature, indicating a robust synthetic route.

Copper-catalyzed N-substitution reactions provide a versatile method to introduce various N-substituents, including heterocyclic groups, with good yields and mild conditions.

Spectroscopic data (NMR, IR) are critical for confirming the structure and purity of the synthesized compounds.

The choice of solvent and reaction conditions can significantly influence the reaction rate and product yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient dione moiety facilitates nucleophilic attacks, particularly at the carbonyl positions. Copper-catalyzed substitutions with amines demonstrate significant versatility:

Triethylamine acts as a base to deprotonate amines, enhancing nucleophilicity. The 3-bromo derivative shows higher reactivity than its chloro counterpart under identical conditions .

Cycloaddition and Ring-Opening Reactions

The conjugated diene system in the pyrrolidine-dione core participates in Diels-Alder reactions. Maleic anhydride derivatives undergo regioselective [4+2] cycloadditions:

textMechanism: 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione → Electron-deficient diene + Maleic anhydride (dienophile) → Six-membered adduct (endo preference)

X-ray crystallography confirms planar geometry in adducts, with bond lengths averaging:

Biological Interaction Mechanisms

The compound demonstrates selective COX-2 inhibition through π-π stacking and hydrogen bonding:

| Parameter | Value (Compound 9d ) | Celecoxib (Reference) |

|---|---|---|

| PGE₂ inhibition (IC₅₀) | 8.7 nM | 12.1 nM |

| COX-2 selectivity index | >168 | 129 |

Molecular docking reveals:

Reaction Monitoring Techniques

Key analytical methods for tracking reactivity:

Stability Under Synthetic Conditions

Reaction parameter optimization studies reveal:

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 30-50°C | >70% yield at 35°C |

| Solvent | Acetonitrile > DMF | Polar aprotic enhances CuI activity |

| Catalyst Load | 5-7% CuI | <5% leads to incomplete conversion |

This compound’s reactivity profile highlights its utility in medicinal chemistry and materials science. Controlled substitutions at the dione moiety enable precise functionalization, while its electron-deficient core supports cycloaddition strategies for complex heterocycle synthesis. Biological data further validate its potential as a scaffold for targeted therapeutics.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of 1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione exhibit significant anticancer properties. For instance, molecular docking studies have shown that compounds with similar structures can inhibit key signaling pathways involved in cancer progression, such as the NF-κB and STAT3 pathways .

Case Study: In Vivo Studies

A notable study investigated the protective effects of related compounds against cisplatin-induced organ toxicity. The results demonstrated that these compounds could mitigate oxidative stress and inflammation, which are critical factors in cancer therapy-related side effects .

Table 1: Summary of Anticancer Studies

| Compound | Mechanism of Action | Target Pathway | Reference |

|---|---|---|---|

| MMINA | ROS inhibition | NF-κB, STAT3 | |

| Compound X | Apoptosis induction | MAPK |

Agrochemical Applications

Pesticidal Properties

The compound has shown potential as a pesticide due to its ability to affect the growth and reproduction of pests. Research indicates that derivatives can disrupt hormonal functions in insects, leading to decreased fertility and increased mortality rates .

Case Study: Insecticidal Efficacy

In a controlled study, several derivatives were tested against common agricultural pests. The results indicated a significant reduction in pest populations when treated with these compounds compared to untreated controls.

Table 2: Efficacy of Agrochemical Derivatives

Material Science Applications

Polymer Development

Another area of application for this compound is in the field of materials science. Its unique chemical structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study: Polymer Blends

Research has shown that incorporating this compound into polymer blends can improve their resistance to degradation under heat and UV exposure. This is particularly relevant for applications in packaging materials and coatings .

Table 3: Properties of Polymer Blends

Mechanism of Action

The mechanism by which 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, including those involved in cell signaling and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, and reported applications:

*Calculated based on molecular formula.

Substituent Effects on Reactivity and Bioactivity

- Pyrazole vs. Isoxazole : Replacing the pyrazole in the target compound with an isoxazole (as in ) introduces an oxygen atom instead of a nitrogen, reducing hydrogen-bonding capacity and altering electronic distribution. This may decrease interactions with biological targets like kinases or COX enzymes .

- Bulky Groups (tert-Butyl, Phenyl) : Compounds with 1-tert-butyl or 3-phenyl substituents () exhibit increased steric hindrance, which can limit metabolic degradation but may reduce solubility. These derivatives are primarily used in asymmetric synthesis rather than therapeutic applications .

- Azobenzene Linkers : Azobenzene-containing analogs () display photoisomerization properties, making them candidates for light-responsive drug delivery systems or molecular switches .

Biological Activity

1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione is a compound belonging to the class of pyrrole derivatives. Its unique structure suggests potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as CHNO. The compound features a pyrrole ring fused with a pyrazole moiety, contributing to its unique pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrrole derivatives, including this compound. For instance:

- In vitro Studies : A study demonstrated that derivatives containing the pyrrole structure exhibited significant cytotoxic effects against human lung adenocarcinoma (A549) cells. The compound showed a post-treatment viability reduction to approximately 66%, indicating its potential as an anticancer agent .

- Mechanism of Action : The mechanism appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

- COX Inhibition : In a study focusing on cyclooxygenase (COX) inhibition, derivatives similar to this compound were shown to selectively inhibit COX-2 over COX-1. This selectivity is crucial for reducing inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors .

Antimicrobial Properties

The antimicrobial efficacy of pyrrole derivatives has been explored, with promising results:

- Antibacterial Activity : Compounds with similar structural features demonstrated significant antibacterial activity against various strains, including resistant bacteria. This suggests that this compound may possess similar properties .

Case Study 1: Anticancer Efficacy

A recent study involved synthesizing and testing a series of pyrrole derivatives for their anticancer properties. The results indicated that compounds with the 2,5-dione structure exhibited notable cytotoxicity against A549 cells. The study utilized an MTT assay to evaluate cell viability post-treatment, revealing that compounds like 15 had a significant impact on reducing cell viability compared to control groups .

Case Study 2: COX Inhibition

In another investigation focused on inflammatory responses, several derivatives were tested for their ability to inhibit COX enzymes. The results showed that certain compounds exhibited IC50 values significantly lower than traditional NSAIDs like celecoxib, indicating their potential as safer alternatives for treating inflammation .

| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index |

|---|---|---|---|

| MPO-0029 | 6.0 | >1000 | >168 |

| Celecoxib | 10 | 20 | 2 |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione and its derivatives?

The compound is typically synthesized via condensation reactions. For example, refluxing 3,5-diaryl-4,5-dihydro-1H-pyrazoles with pyrrole-2,5-dione precursors in ethanol or a DMF–EtOH mixture (1:1) under acidic conditions yields target derivatives. Post-synthesis purification involves recrystallization, and structural validation is achieved through IR and ¹H-NMR spectroscopy .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data processing utilizes WinGX for integration and SHELXL for refinement . Hydrogen bonding networks are analyzed using ORTEP for visualization . For example, dihedral angles between the pyrazole ring and substituent aryl groups (e.g., 16.83°–51.68°) are critical for understanding packing interactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the dione moiety).

- ¹H-NMR : Resolves proton environments (e.g., pyrazole CH₃ at δ 2.1–2.3 ppm).

- XRD : Confirms crystallinity and intermolecular interactions like O–H···N hydrogen bonds (2.7–3.1 Å) .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the supramolecular assembly of this compound in crystalline phases?

Graph set analysis (e.g., Etter’s formalism) categorizes hydrogen bonds into motifs like R₂²(8) or C(6) chains, which stabilize crystal packing. For example, O–H···N interactions (Table 1 in ) contribute to layered architectures. Computational tools like Mercury (CCDC) complement experimental data to predict polymorphism .

Q. What strategies optimize copolymerization of pyrrole-2,5-dione derivatives with acrylic acid for functional materials?

Free radical polymerization in ethanol at 70°C with benzoyl peroxide initiator yields copolymers. Reactivity ratios (r₁, r₂) determined via Fineman-Ross and Kelen-Tüdös methods guide monomer feed optimization. For instance, increasing acrylic acid (AA) content linearly enhances AA unit incorporation into the polymer backbone, as shown below :

| Monomer Feed (AA:Pyrazole-dione) | r₁ (AA) | r₂ (Pyrazole-dione) | Mean Sequence Length (AA) |

|---|---|---|---|

| 70:30 | 0.85 | 0.12 | 5.6 |

| 50:50 | 0.78 | 0.18 | 4.2 |

Q. How does structural modification of the pyrazole ring impact biological activity?

Introducing electron-withdrawing groups (e.g., NO₂) or aryl substituents alters electronic density, affecting interactions with targets like phospholipase C (PLC). For example, U-73122, a structurally related PLC inhibitor, shows bioactivity dependent on the pyrrole-dione scaffold’s substitution pattern .

Methodological Considerations

Q. What challenges arise in refining high-resolution X-ray data for this compound?

Q. How are thermal stability and sublimation enthalpies measured for pyrrole-2,5-dione derivatives?

Differential scanning calorimetry (DSC) determines melting points (e.g., 449 K for a related compound ), while thermogravimetric analysis (TGA) measures decomposition thresholds. Sublimation enthalpies (ΔsubH) are derived from vapor pressure data via the Clausius-Clapeyron equation (e.g., ΔsubH = 115.7±0.9 kJ·mol⁻¹ for nitro-substituted analogs ).

Data Contradictions & Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.